molecular formula C8H15NO2 B3355014 1-(1-Hydroxy-2-methylpropan-2-yl)pyrrolidin-2-one CAS No. 61484-27-3

1-(1-Hydroxy-2-methylpropan-2-yl)pyrrolidin-2-one

Cat. No. B3355014
CAS RN: 61484-27-3
M. Wt: 157.21 g/mol
InChI Key: HDGICOXFRUJDBY-UHFFFAOYSA-N
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Description

1-(1-Hydroxy-2-methylpropan-2-yl)pyrrolidin-2-one, also known as piracetam, is a nootropic drug that is widely used in scientific research. It was first synthesized in 1964 by the Romanian chemist Corneliu E. Giurgea. Piracetam is a member of the racetam family of nootropics, which are known for their cognitive enhancing effects.

Mechanism of Action

The exact mechanism of action of 1-(1-Hydroxy-2-methylpropan-2-yl)pyrrolidin-2-one is not fully understood. However, it is believed to enhance cognitive function by increasing blood flow and oxygen consumption in the brain, as well as modulating neurotransmitter activity. Piracetam has been shown to increase the release of acetylcholine, a neurotransmitter that is important for learning and memory.
Biochemical and Physiological Effects:
Piracetam has been shown to have a number of biochemical and physiological effects. It has been shown to increase glucose utilization in the brain, as well as increase the synthesis of proteins and phospholipids. Piracetam has also been shown to have antioxidant properties, which may help protect the brain from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

Piracetam is a widely used nootropic drug in scientific research. It has a relatively low toxicity and is considered safe for human consumption. However, there are some limitations to its use in lab experiments. Piracetam has a short half-life and may require frequent dosing to maintain its effects. Additionally, there is some evidence to suggest that 1-(1-Hydroxy-2-methylpropan-2-yl)pyrrolidin-2-one may interfere with certain laboratory tests, such as those used to measure blood coagulation.

Future Directions

There are many potential future directions for research on 1-(1-Hydroxy-2-methylpropan-2-yl)pyrrolidin-2-one. One area of interest is the use of 1-(1-Hydroxy-2-methylpropan-2-yl)pyrrolidin-2-one in the treatment of neurological disorders, such as dementia and Alzheimer's disease. There is also interest in developing new and more potent racetam derivatives that may have even greater cognitive enhancing effects. Additionally, there is interest in studying the long-term effects of 1-(1-Hydroxy-2-methylpropan-2-yl)pyrrolidin-2-one use, as well as its potential interactions with other drugs and supplements.

Scientific Research Applications

Piracetam has been extensively studied for its cognitive enhancing effects. It has been shown to improve memory, learning, and attention in both healthy individuals and those with cognitive impairments. Piracetam has also been studied for its potential use in the treatment of Alzheimer's disease, dementia, and other neurological disorders.

properties

IUPAC Name

1-(1-hydroxy-2-methylpropan-2-yl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-8(2,6-10)9-5-3-4-7(9)11/h10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGICOXFRUJDBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)N1CCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20493319
Record name 1-(1-Hydroxy-2-methylpropan-2-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20493319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Hydroxy-2-methylpropan-2-yl)pyrrolidin-2-one

CAS RN

61484-27-3
Record name 1-(1-Hydroxy-2-methylpropan-2-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20493319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a procedure similar to that of Example 1, 2-amino-2-methylpropanol was reacted with γ-butyrolactone resulting in a 59% yield of N-(1,1-dimethyl-2-hydroxyethyl)-2-pyrrolidinone, b.p. 175°/21 torr, after two cycles. The material melted at 56°-58° with 13CNMR peaks shifted 176.1, 69.7, 58.7, 46.3, 32.9, 23.2 and 18.2 ppm from TMS. The elemental analyses agreed with the theoretical values for the expected compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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